molecular formula C8H8N2O3 B15051715 7-Nitro-2,3-dihydrobenzofuran-3-amine

7-Nitro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B15051715
M. Wt: 180.16 g/mol
InChI Key: RVRFTRCGXUZLCC-UHFFFAOYSA-N
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Description

7-Nitro-2,3-dihydrobenzofuran-3-amine is a chemically versatile building block of high interest in medicinal chemistry and drug discovery research. The 2,3-dihydrobenzofuran core is a privileged structure found in various biologically active molecules . This particular amine, functionalized with a nitro group, serves as a key synthetic intermediate for the development of novel therapeutic agents. Scientific literature indicates that structurally similar 2,3-dihydrobenzofuran derivatives are being actively investigated as potent and selective inhibitors of enzymes like phosphodiesterase 1B (PDE1B), a target for treating neurological and psychiatric disorders such as schizophrenia . Furthermore, related compounds have been utilized in the synthesis of agrochemicals, demonstrating the utility of this scaffold in diverse research fields . The presence of both the amine and nitro groups provides reactive handles for further chemical modification, enabling researchers to create a wide array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

7-nitro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H8N2O3/c9-6-4-13-8-5(6)2-1-3-7(8)10(11)12/h1-3,6H,4,9H2

InChI Key

RVRFTRCGXUZLCC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

Structure Activity Relationship Sar Studies on Dihydrobenzofuran Based Compounds

Positional Effects of Nitro and Amine Substituents on Biological Activity

The placement of functional groups, such as nitro (NO₂) and amine (NH₂) moieties, on the dihydrobenzofuran scaffold is a critical determinant of biological activity. nih.govresearchgate.net The electronic and steric properties of these groups can profoundly influence a molecule's ability to interact with its biological target. nih.govresearchgate.net

In the development of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors based on a 2,3-dihydrobenzofuran-7-carboxamide (B140375) core, the position of substituents was found to be crucial. The initial lead compound, 2,3-dihydrobenzofuran-7-carboxamide, demonstrated moderate activity. acs.orgnih.gov However, when modifications were made at the 5-position of the scaffold, the resulting biological activity changed dramatically. The introduction of a nitro group or an amino group at the 5-position yielded compounds that were essentially inactive, with IC₅₀ values exceeding 25 μM. acs.orgnih.gov This suggests that the active site region around the 5-position of the dihydrobenzofuran scaffold is sensitive to substitution, potentially due to steric hindrance or unfavorable electronic interactions. nih.gov

Conversely, the presence of a nitro group at the 7-position has been noted in other heterocyclic structures, such as benzodiazepines, to enhance therapeutic action. nih.gov While a different scaffold, this highlights the principle that the positional context of a functional group is paramount. The role of the nitro group can be complex; it can act as a pharmacophore, influencing polarity and electronic properties that favor interactions with target proteins, but it can also be a toxicophore, undergoing enzymatic reduction to reactive intermediates. nih.gov The unfavorable outcome of placing nitro and amino groups at the 5-position of the 2,3-dihydrobenzofuran-7-carboxamide scaffold underscores the importance of precise positional mapping to achieve desired biological effects. nih.gov

Compound SeriesSubstituent at 5-PositionTargetBiological Activity (IC₅₀)Source
Dihydrobenzofuran-7-carboxamideH (Lead Compound)PARP-19.45 μM acs.org
Dihydrobenzofuran-7-carboxamideBromoPARP-1> 25 μM nih.gov
Dihydrobenzofuran-7-carboxamideNitroPARP-1> 25 μM acs.orgnih.gov
Dihydrobenzofuran-7-carboxamideAminoPARP-1> 25 μM acs.orgnih.gov

Influence of Alkyl and Aryl Substituents on Dihydrobenzofuran Scaffold Activity

Modifying the dihydrobenzofuran core with alkyl and aryl groups is a common strategy to probe the steric and hydrophobic tolerances of the target's binding site. These substitutions can significantly impact a compound's potency and selectivity. nih.gov

In the context of PARP-1 inhibitors, attention was turned to the 2-position of the 2,3-dihydrobenzofuran (B1216630) scaffold after substitutions at the 5-position proved detrimental. nih.gov The synthesis of a 2-methyl analogue resulted in a racemic compound with an IC₅₀ value of 10.44 μM, demonstrating that the introduction of a small alkyl group at this position was well-tolerated and maintained activity comparable to the unsubstituted lead compound. acs.orgnih.gov This finding suggested that the binding pocket could accommodate substituents at this position, opening an avenue for further optimization.

The introduction of aryl groups can facilitate π–π stacking interactions with aromatic amino acid residues in a binding site, potentially enhancing affinity. acs.org For instance, in some series of benzofuran (B130515) derivatives, the presence of an N-phenyl ring is considered beneficial due to its hydrophobic and electron-donating characteristics, which can enhance cytotoxic properties. nih.gov While specific examples for the 7-Nitro-2,3-dihydrobenzofuran-3-amine core are limited in the provided context, the general principles of SAR suggest that adding aryl substituents could be a viable strategy for modulating activity, provided the substituent's size and electronics are compatible with the target protein. nih.govresearchgate.net

Base ScaffoldSubstituent PositionSubstituent GroupTargetBiological Activity (IC₅₀)Source
Dihydrobenzofuran-7-carboxamide2-positionMethyl (racemic)PARP-110.44 μM nih.gov
2-Methyl-DHBF-7-carboxamide5-positionFluoro (racemic)PARP-12.45 μM nih.gov
2-Methyl-DHBF-7-carboxamide5-positionMethylPARP-1Inactive nih.gov
2-Methyl-DHBF-7-carboxamide5-positionNitroPARP-1Inactive nih.gov
2-Methyl-DHBF-7-carboxamide5-positionAminoPARP-1Inactive nih.gov

Stereochemical Investigations and Enantiomeric Activity Differences

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. careerendeavour.com These enantiomers can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. researchgate.net Therefore, investigating the stereochemistry of chiral dihydrobenzofuran derivatives is essential for understanding their SAR.

The 2,3-dihydrobenzofuran scaffold contains prochiral sp³ carbons, meaning that substitution can create stereocenters. nih.gov The synthesis of the 2-methyl analogue of dihydrobenzofuran-7-carboxamide produced a racemic mixture. nih.gov To investigate the contribution of each enantiomer to the observed activity, this racemate was resolved into its pure (R)-(-) and (S)-(+) isomers. Subsequent testing for PARP-1 inhibition revealed that both enantiomers exhibited comparable IC₅₀ values (6.34 μM for the R-isomer and 8.44 μM for the S-isomer). nih.gov This suggests that for this particular compound and target, the specific stereochemical orientation at the 2-position is not a major determinant of inhibitory activity.

In contrast, a different outcome was observed for the more potent 5-fluoro substituted 2-methyl analogue. After resolving the racemic mixture (IC₅₀ = 2.45 μM), the individual enantiomers displayed a noticeable difference in activity. The (-)-enantiomer exhibited an IC₅₀ value of 1.53 μM, while the (+)-enantiomer had an IC₅₀ of 3.62 μM. nih.gov In this case, the (-)-enantiomer was more than twice as potent as the (+)-enantiomer, indicating a degree of stereoselectivity in the interaction with PARP-1. Such differences are critical for drug development, as the use of a single, more active enantiomer (a "chiral switch") can lead to a more potent and selective drug with a better therapeutic profile. researchgate.net

CompoundEnantiomerTargetBiological Activity (IC₅₀)Source
2-Methyl-DHBF-7-carboxamide(R)-(-)PARP-16.34 μM nih.gov
2-Methyl-DHBF-7-carboxamide(S)-(+)PARP-18.44 μM nih.gov
2-Methyl-5-fluoro-DHBF-7-carboxamide(-)-enantiomerPARP-11.53 μM nih.gov
2-Methyl-5-fluoro-DHBF-7-carboxamide(+)-enantiomerPARP-13.62 μM nih.gov

Bioisosteric Replacements and Their Impact on Pharmacological Profiles

Bioisosterism is a strategy in medicinal chemistry used for the rational design and modification of lead compounds. silae.it It involves the substitution of an atom or a group of atoms with another that has similar physical, chemical, electronic, and conformational properties, with the goal of creating a new molecule with similar or improved biological properties. silae.itcambridgemedchemconsulting.com This approach can be used to enhance potency, alter selectivity, improve pharmacokinetic profiles, or reduce toxicity. researchgate.netdrughunter.com

Bioisosteres are broadly classified as classical or non-classical. drughunter.com Classical bioisosteres involve replacing atoms or groups with others from the same group in the periodic table or those with similar valence electron configurations. Non-classical bioisosteres are structurally distinct but can produce similar biological effects. drughunter.com

In the context of the this compound scaffold, several bioisosteric replacements could be considered to modulate its pharmacological profile. For example, the nitro group (NO₂) is a strong electron-withdrawing group. A potential bioisosteric replacement could be a cyano (-CN) or a trifluoromethyl (-CF₃) group, which share similar electron-withdrawing properties. cambridgemedchemconsulting.com Such a modification could alter the compound's interaction with its target while potentially avoiding the metabolic liabilities sometimes associated with nitroaromatics. nih.gov

Similarly, the amine group (-NH₂) is a key hydrogen bond donor. It could be replaced by other groups capable of similar interactions, such as a hydroxyl group (-OH) or a thiol group (-SH). cambridgemedchemconsulting.com The amide linkage in related carboxamide derivatives is another common target for bioisosteric replacement. Heterocyclic rings like oxadiazoles (B1248032) or triazoles can mimic the hydrogen bonding properties of an amide while offering improved metabolic stability. drughunter.com The replacement of an ester with an amide is a well-known bioisosteric modification that can impact stability and binding, as seen in the development of procainamide (B1213733) from procaine. princeton.edu

The success of any bioisosteric replacement is highly context-dependent and must be evaluated empirically, as subtle changes in size, shape, and electronics can lead to significant changes in biological activity. drughunter.com

Computational Approaches to SAR Elucidation (e.g., Molecular Docking, QSAR)

Computational methods are indispensable tools in modern drug discovery for understanding and predicting the structure-activity relationships of novel compounds. nih.gov Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) provide valuable insights into how ligands interact with their targets and which molecular properties are key for activity. nih.govyoutube.com

Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). youtube.com This allows researchers to visualize binding modes and understand the intermolecular interactions that stabilize the ligand-receptor complex.

For the 2,3-dihydrobenzofuran-7-carboxamide series of PARP-1 inhibitors, molecular docking was used to analyze the binding of the lead compound. acs.orgnih.gov The docking model revealed that the carboxamide group forms crucial hydrogen bonds with the amino acid residues Glycine 863 (Gly863) and Serine 904 (Ser904) in the active site. Additionally, the aromatic ring of the dihydrobenzofuran scaffold was stabilized by a π–π stacking interaction with Tyrosine 907 (Tyr907). acs.orgnih.gov These computational insights helped explain the observed SAR, such as why substitutions at the 5-position were detrimental, as they would likely clash with the protein or disrupt the optimal binding orientation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) QSAR is a method that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. youtube.comresearchgate.net By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), a predictive model can be built. nih.gov

For benzofuran-based compounds, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully employed. nih.govresearchgate.net These approaches generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for activity. nih.govrsc.org Such models can guide the design of new, more potent analogs by indicating which positions on the scaffold are best for modification and what types of substituents should be introduced. researchgate.net These computational studies serve as a powerful complement to experimental synthesis and testing, accelerating the optimization of lead compounds. youtube.com

Based on a comprehensive review of publicly available scientific literature, there is no specific research data available for the compound This compound corresponding to the biological and pharmacological investigations outlined in the provided structure.

The user's request is highly specific, demanding an article that focuses solely on "this compound" and strictly adheres to a detailed outline of biological activities, including PARP-1 inhibition, tubulin polymerization inhibition, and others.

Extensive searches for this particular chemical entity in relation to the specified biological targets did not yield any dedicated studies or data. The available research on dihydrobenzofuran derivatives investigates other analogues, but provides no information for the this compound structure. As per the strict instructions to not introduce information outside the explicit scope, it is not possible to generate the requested article. The scientific community has not published findings on the in vitro pharmacological properties of this specific compound in the areas of interest.

Biological and Pharmacological Investigations of Dihydrobenzofuran Derivatives in Vitro

Anti-parasitic and Anti-bacterial Properties

While direct studies on the anti-parasitic and anti-bacterial properties of 7-Nitro-2,3-dihydrobenzofuran-3-amine are not extensively documented in publicly available literature, research on structurally related benzofuran (B130515) and dihydrobenzofuran derivatives provides insight into the potential antimicrobial activities of this class of compounds. The presence of a nitro group and an amine functionality on the dihydrobenzofuran scaffold suggests that the compound could be a candidate for antimicrobial research, as these features are present in various biologically active molecules.

Investigations into analogous compounds have revealed significant anti-parasitic and anti-bacterial efficacy. For instance, a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which share the benzofuranone core, have been screened for antiplasmodial activity against Plasmodium falciparum. nih.gov Notably, derivatives containing 5-nitroimidazole and 4-nitroimidazole (B12731) moieties demonstrated high selectivity and activity against resistant parasite strains. nih.gov One of the most potent compounds, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone, exhibited a 50% inhibitory concentration (IC50) of 0.654 nM against the multidrug-resistant K1 strain of P. falciparum. nih.gov Another derivative, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone, was highly active against the drug-sensitive 3D7 strain with an IC50 of 0.28 μM. nih.gov

Similarly, the antileishmanial activity of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives has been explored. nih.gov Compounds with 5-nitroimidazole moieties showed significantly greater activity against Leishmania donovani axenic amastigotes compared to Leishmania major promastigotes. nih.gov The compound (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone, in particular, displayed potent activity against L. donovani with an IC50 of 0.016 μM. nih.gov The proposed mechanism for these nitro-containing compounds involves bioactivation by nitroreductases within the parasite, leading to the formation of cytotoxic metabolites. nih.gov

In the realm of anti-bacterial research, various benzofuran derivatives have been synthesized and evaluated. A study on 7-methoxy benzofuran pyrazoline derivatives showed that compounds with p-chloro, p-fluoro, 2-amino-5-bromo, 2-hydroxy-5-nitro, and 3,5-dichloro substitutions on a phenyl ring attached to the pyrazoline moiety exhibited good activity against Escherichia coli and Bacillus subtilis. researchgate.net Furthermore, synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml. nih.gov

The following table summarizes the anti-parasitic and anti-bacterial activities of some studied dihydrobenzofuran and benzofuran derivatives.

Compound/Derivative ClassTarget OrganismActivity (IC50/MIC)Reference
(Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranonePlasmodium falciparum (K1 strain)IC50: 0.654 nM nih.gov
(Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranonePlasmodium falciparum (3D7 strain)IC50: 0.28 μM nih.gov
(Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranoneLeishmania donovaniIC50: 0.016 μM nih.gov
7-methoxy benzofuran pyrazoline derivativesEscherichia coli, Bacillus subtilisGood activity (qualitative) researchgate.net
1,3-bis(aryloxy)propan-2-aminesGram-positive bacteria (including MRSA)MIC: 2.5–10 μg/ml nih.gov

In Vitro Biological Screening Methodologies

The evaluation of the anti-parasitic and anti-bacterial properties of dihydrobenzofuran derivatives involves a variety of established in vitro screening methodologies designed to determine the efficacy and selectivity of the compounds.

For anti-parasitic screening, particularly against Plasmodium falciparum, a common method is the [3H]hypoxanthine incorporation assay. nih.gov This technique measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA. The 50% inhibitory concentration (IC50) is then calculated to determine the compound's potency. nih.gov Cytotoxicity of these compounds is often assessed in parallel using cell lines such as KB cells to determine the selectivity index (SI), which is a ratio of the cytotoxic concentration to the anti-parasitic concentration. nih.gov

In the context of antileishmanial activity, screening is often conducted against both the promastigote and amastigote stages of the Leishmania parasite. nih.gov The viability of promastigotes can be assessed using colorimetric assays, such as the MTT assay, which measures metabolic activity. For the more clinically relevant intracellular amastigote stage, assays are typically performed using infected macrophages. The efficacy of the compounds is determined by quantifying the reduction in the number of amastigotes within the host cells, often through microscopic observation or using reporter gene-expressing parasites. nih.gov Cytotoxicity against host cells, such as peritoneal mouse macrophages (PMM) or human monocytic cell lines (THP-1), is also evaluated to determine the therapeutic window. nih.gov

For anti-bacterial screening, the broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound. mdpi.com This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period. mdpi.com To ascertain whether a compound is bactericidal or bacteriostatic, the Minimum Bactericidal Concentration (MBC) can be determined by subculturing from the wells with no visible growth onto agar (B569324) plates.

These in vitro screening methodologies are crucial for the initial identification and characterization of lead compounds, providing essential data on their potency and selectivity before further preclinical development.

Advanced Spectroscopic and Computational Approaches in Dihydrobenzofuran Research

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, UV-Vis, IR)

Spectroscopic techniques are fundamental for confirming the chemical structure of newly synthesized compounds. Each method probes different aspects of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular framework. For a compound like 7-Nitro-2,3-dihydrobenzofuran-3-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the dihydrofuran ring, the aromatic ring, and the amine group. researchgate.net The protons of the CH₂ group and the CH group in the dihydrofuran ring would exhibit characteristic multiplicities due to spin-spin coupling. researchgate.net For instance, the protons on carbons adjacent to the amine and oxygen would appear at specific chemical shifts, typically in the range of 2.5-5.0 ppm. libretexts.org The aromatic protons would appear further downfield, with their splitting patterns revealing their relative positions on the benzene (B151609) ring. The amine protons often appear as a broad signal whose position can vary depending on the solvent and concentration. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by specific absorption bands. researchgate.net A primary amine (-NH₂) typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com The nitro group (-NO₂) exhibits strong asymmetric and symmetric stretching vibrations, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-N stretching is observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com Other characteristic peaks would include C-H stretches for the aromatic and aliphatic parts of the molecule and C-O stretching for the ether linkage in the dihydrofuran ring. vscht.cz

Interactive Data Table: Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (N-H) Asymmetric & Symmetric Stretch 3300-3500 (two bands)
Primary Amine (N-H) Bending (Scissoring) 1550-1650
Nitro Group (NO₂) Asymmetric Stretch 1500-1560
Nitro Group (NO₂) Symmetric Stretch 1300-1370
Aromatic C-N Stretch 1250-1335
Aromatic C=C Stretch 1400-1600

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro group and the aromatic system in this compound would result in characteristic absorption bands. nih.gov Nitroaromatic compounds typically exhibit strong absorption in the UV region, often with a broad band between 240 and 250 nm. iu.edu The addition of multiple functional groups can lead to more complex spectra with overlapping absorption bands. iu.edu Studies on similar compounds are used to interpret these electronic transitions. researchgate.net

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies (IR spectra), and calculate various electronic properties. researchgate.net Methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to accurately model the structures of benzofuran (B130515) derivatives. bhu.ac.in These calculations can confirm experimental findings and provide insights into bond lengths, bond angles, and charge distribution within the molecule. aip.org

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com A smaller energy gap suggests higher reactivity, greater polarizability, and potential for biological activity. nih.gov For nitro-substituted aromatic compounds, the electron-withdrawing nature of the nitro group tends to lower the LUMO energy, which can result in a smaller HOMO-LUMO gap, indicating increased reactivity. nih.gov This analysis helps in predicting the most reactive sites in the molecule for nucleophilic or electrophilic attack. irjweb.com

Interactive Data Table: Global Reactivity Descriptors from DFT

Parameter Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Describes the escaping tendency of electrons

X-ray Crystallography for Ligand-Target Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides valuable structural information.

For example, the crystal structure of 2-methyl-7-nitro-2,3-dihydrobenzofuran has been determined. nih.gov This analysis revealed that the dihydrofuran ring adopts an envelope conformation and the nitro group is slightly twisted relative to the benzene ring. nih.gov Such studies provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding how these molecules pack in a solid state and how they might interact with biological targets. nih.govnih.gov In drug design, co-crystallizing a ligand with its target protein allows for the direct visualization of binding modes, guiding the optimization of inhibitor potency and selectivity. nih.gov

Interactive Data Table: Crystal Data for the Analogue 2-Methyl-7-nitro-2,3-dihydrobenzofuran nih.gov

Parameter Value
Chemical Formula C₉H₉NO₃
Molecular Weight 179.17
Crystal System Orthorhombic
Space Group P bca
a (Å) 8.4250 (17)
b (Å) 7.2260 (14)
c (Å) 28.295 (6)
Volume (ų) 1722.6 (6)

Molecular Modeling and Simulation Techniques for Conformational Analysis and Binding Predictions

Molecular modeling and simulation are indispensable computational tools used to predict and analyze the behavior of molecules.

Conformational Analysis: Molecules can exist in various spatial arrangements or conformations. Conformational analysis, often performed using computational methods like DFT, aims to identify the most stable (lowest energy) conformations of a molecule. ufms.br For flexible molecules like dihydrobenzofurans, understanding the preferred conformation is crucial as it dictates how the molecule will fit into a binding site. The analysis can reveal the relative stabilities of different conformers and the energy barriers between them. ufms.br

Molecular Docking and Binding Predictions: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used in structure-based drug design to screen virtual libraries of compounds and to understand ligand-receptor interactions at a molecular level. aip.org Docking simulations for dihydrobenzofuran derivatives have been used to predict their binding modes within the active sites of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov These simulations can identify key interactions, such as hydrogen bonds and π–π stacking, that stabilize the ligand-protein complex, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. nih.govnih.gov

Future Directions and Research Opportunities for Dihydrobenzofuran Chemistry and Biology

Development of Novel Synthetic Strategies for Complex Dihydrobenzofuran Architectures

The synthesis of the 2,3-dihydrobenzofuran (B1216630) core has evolved significantly, moving beyond classical methods to embrace more sophisticated and stereoselective strategies. nih.govresearchgate.net Future work on derivatives of 7-Nitro-2,3-dihydrobenzofuran-3-amine will likely involve the adoption of these modern techniques to build molecular complexity and control stereochemistry, which is crucial for pharmacological activity.

Emerging synthetic methodologies that could be applied include:

Transition Metal-Catalyzed Cyclizations : Catalytic systems using rhodium, iridium, and palladium have enabled highly efficient and enantioselective intramolecular cyclizations to form the dihydrobenzofuran ring. nih.govnii.ac.jprsc.org For instance, iridium-catalyzed intramolecular hydroarylation and palladium-catalyzed C-H activation/intramolecular coupling offer precise control over the formation of substituted dihydrobenzofurans. nih.govnii.ac.jp Adapting these methods could allow for the asymmetric synthesis of this compound precursors, ensuring access to specific enantiomers for biological evaluation.

Organocatalysis : The use of small organic molecules as catalysts, such as squaramide derivatives, has become a powerful tool for asymmetric synthesis. rsc.org Organocatalyzed domino reactions, like Friedel-Crafts/S_N2 sequences, can construct highly functionalized dihydrobenzofuran skeletons with excellent enantioselectivity. rsc.org This approach could be explored for building complex derivatives starting from precursors related to this compound.

Biocatalysis : Engineered enzymes, such as myoglobins, are capable of catalyzing abiotic carbene transfer reactions to produce dihydrobenzofurans with exceptional diastereo- and enantioselectivity (>99.9% de and ee). rochester.edu This strategy could be harnessed to create stereochemically rich analogs of the target compound under mild, environmentally friendly conditions.

Catalytic StrategyMetal/Catalyst ExampleKey FeaturesPotential Application for this compound Derivatives
Transition Metal Catalysis Iridium/Chiral BisphosphineHigh enantioselectivity in intramolecular hydroarylation. nii.ac.jprsc.orgEnantioselective synthesis of the core scaffold.
Rhodium(III)C-H activation for redox-neutral [3+2] annulation. organic-chemistry.orgConstruction of complex, fused-ring systems.
Organocatalysis Quinine-Derived SquaramideAsymmetric domino reactions; low catalyst loading. rsc.orgnih.govStereocontrolled synthesis of highly substituted analogs.
Biocatalysis Engineered MyoglobinsExtremely high diastereo- and enantioselectivity. rochester.eduPreparative-scale synthesis of optically pure derivatives.

Exploration of New Pharmacological Targets for Dihydrobenzofuran Scaffolds

The dihydrobenzofuran scaffold is a cornerstone in many biologically active compounds, demonstrating a wide array of pharmacological effects. nih.govrsc.org Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govrsc.orgnih.govmdpi.com Future research on this compound would logically extend to screening its derivatives against a variety of established and novel therapeutic targets.

Potential pharmacological avenues include:

Anticancer Activity : Dihydrobenzofuran derivatives have been identified as inhibitors of tubulin polymerization, making them potential antimitotic agents for cancer therapy. rsc.org Furthermore, the presence of a nitro group can significantly enhance anticancer activity. nih.gov Derivatives of this compound could be evaluated as inhibitors of tubulin, protein kinases, or histone lysine-specific demethylase 1 (LSD1), all of which are validated targets in oncology. rsc.org

Neuroprotection : Some benzofuran (B130515) scaffolds exhibit potent anti-amyloid aggregation activity and inhibit enzymes like butyrylcholinesterase, suggesting a role in treating neurodegenerative diseases such as Alzheimer's. nih.gov The unique electronic and structural features of this compound could be exploited to design multi-target ligands for complex neurological disorders.

Anti-inflammatory and Antimicrobial Effects : Natural and synthetic benzofurans have demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production and antimicrobial effects against various pathogens. mdpi.com Libraries based on the this compound scaffold could be screened to identify new leads for treating inflammatory conditions and infectious diseases.

Therapeutic AreaPotential Molecular TargetRationale for Dihydrobenzofurans
Oncology Tubulin, Protein Kinases, LSD1Dihydrobenzofuran core acts as an effective scaffold for antimitotic and enzyme-inhibiting agents. rsc.org
Neurodegenerative Disease Beta-amyloid, ButyrylcholinesteraseThe scaffold can be functionalized to interfere with protein aggregation and inhibit key enzymes in disease pathology. nih.gov
Inflammation Cyclooxygenase-2 (COX-2), NO SynthaseThe heterocyclic system is found in compounds that effectively suppress inflammatory mediators. nih.govmdpi.com
Infectious Disease Bacterial and Fungal EnzymesThe benzofuran nucleus is a component of various natural products with antimicrobial properties. rsc.orgmdpi.com

Design and Synthesis of Advanced Dihydrobenzofuran-Based Probes and Tools

Chemical probes are small molecules designed to interrogate complex biological systems by selectively binding to and modulating the function of a specific target. nih.govresearchgate.net The structure of this compound, particularly the primary amine at the 3-position, provides a versatile chemical handle for its development into advanced research tools.

Future directions in this area could involve:

Fluorescent Probes : The amine group can be readily derivatized with fluorophores. If a derivative of this compound is found to bind to a specific protein, a fluorescently tagged version could be synthesized to visualize the protein's localization and dynamics within living cells.

Affinity-Based Probes : By attaching a biotin (B1667282) tag or a photoreactive group, derivatives could be used for affinity purification or activity-based protein profiling (ABPP). youtube.com This would enable the identification of the molecular targets of bioactive compounds derived from the scaffold, a critical step in understanding their mechanism of action.

Fragment-Based Discovery : The core this compound structure could serve as a fragment for screening against protein targets. The principles of fragment-based drug discovery rely on identifying low-molecular-weight compounds that bind weakly to a target, which are then chemically optimized into potent leads. nih.gov

Integration of Artificial Intelligence and Machine Learning in Dihydrobenzofuran Drug Discovery

Modern drug discovery is increasingly driven by artificial intelligence (AI) and machine learning (ML), which can analyze vast datasets to predict molecular properties, identify novel drug candidates, and optimize synthetic pathways. nih.govnih.gov These computational tools can significantly accelerate the exploration of the chemical space around the this compound scaffold.

Key applications of AI/ML could include:

Virtual Screening : ML models, such as graph neural networks, can be trained on existing pharmacological data to predict the biological activity of virtual libraries of this compound derivatives against various targets. astrazeneca.com This in silico screening can prioritize a smaller, more promising set of compounds for synthesis and experimental testing, saving time and resources.

De Novo Drug Design : Generative AI models can design entirely new molecules based on the dihydrobenzofuran scaffold, optimized for desired properties like high binding affinity to a target and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

Predictive Synthesis : AI tools can assist chemists by predicting the outcomes of reactions and suggesting optimal synthetic routes for complex derivatives, accelerating the design-make-test-analyze cycle.

Sustainable and Scalable Production Methods for Dihydrobenzofuran Derivatives

The principles of green chemistry are becoming integral to pharmaceutical manufacturing, emphasizing the need for environmentally benign and efficient synthetic processes. Future research into this compound and its analogs should prioritize the development of sustainable and scalable production methods.

Opportunities for sustainable synthesis include:

Photocatalysis : Utilizing visible light to drive chemical reactions offers a green alternative to traditional methods that require harsh reagents or high temperatures. Photo-induced methods for synthesizing dihydrobenzofuran derivatives have been successfully developed. nih.gov

Use of Greener Solvents : Replacing conventional organic solvents with more environmentally friendly alternatives, such as ethyl acetate (B1210297) or water, is a key goal of green chemistry. mdpi.com Methodologies for synthesizing dihydrobenzofurans in sustainable solvents are being actively explored. nih.govmdpi.com

Catalyst-Free and Metal-Free Reactions : Developing synthetic routes that avoid the use of heavy metal catalysts reduces cost and environmental impact. Recent advances have demonstrated base-mediated, organocatalyzed, and even catalyst-free pathways to dihydrobenzofuran scaffolds. nih.gov For example, a base-mediated [4+1] cyclization has been used to access 3-amino-2,3-dihydrobenzofurans. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-nitro-2,3-dihydrobenzofuran-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 2,3-dihydrobenzofuran-3-amine are often prepared by reacting epichlorohydrin with amines in the presence of anhydrous K₂CO₃, followed by nitro-group introduction via nitration . Solvents like DMF and bases like LiH are critical for controlling reaction pH and intermediate stability . Purity (>95%) is typically achieved via column chromatography or recrystallization, as demonstrated in analogous compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR : Resolves substituent effects on the benzofuran core (e.g., nitro-group electron withdrawal shifts aromatic protons upfield) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3359 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-HRMS for [M-H]⁻ ion matching calculated m/z) .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: The nitro group enhances electrophilicity but may reduce thermal stability. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) are recommended to assess degradation pathways. Analogous compounds show pH-dependent decomposition, with acidic conditions favoring hydrolysis of the benzofuran ring .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for 7-nitro derivatives be resolved?

  • Methodological Answer: Discrepancies (e.g., bond lengths in X-ray vs. computational models) require multi-technique validation:

  • X-ray Crystallography : Resolves absolute configuration and packing effects (e.g., derivatives in show dihedral angles <10° between benzofuran and substituents).
  • DFT Calculations : Compare optimized geometries with experimental data to identify steric/electronic distortions .

Q. What strategies optimize enantioselective synthesis of (R)- and (S)-7-nitro-2,3-dihydrobenzofuran-3-amine?

  • Methodological Answer: Chiral resolution methods include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during epoxide ring-opening .
  • Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer, as seen in related benzofuranamine derivatives .

Q. How do substituent effects (e.g., NO₂ vs. Cl/F) modulate biological activity in 2,3-dihydrobenzofuran-3-amine derivatives?

  • Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Nitro Groups : Enhance α-adrenolytic activity via electron-withdrawing effects, as shown in analogs with anxiolytic properties .
  • Halogen Substituents : Fluorine improves metabolic stability (e.g., 4-fluoro derivatives in show 98% purity and reduced CYP450 interactions).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.